3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic compound. This compound features a complex structure incorporating pyrrolo[3,4-d]isoxazole and aromatic moieties. Due to its intricate framework, it finds niche applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic synthesis starting from commercially available precursors. The key steps include cyclization reactions to form the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system and subsequent functional group manipulations to introduce the dimethylamino and o-tolyl substituents.
Industrial Production Methods: While the compound can be synthesized in research laboratories, large-scale production would require optimization of reaction conditions to enhance yields and minimize by-products. Industrial synthesis might employ continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It undergoes oxidation reactions, possibly involving the aromatic rings or the nitrogen-containing moiety.
Reduction: Specific functional groups within the compound could be targets for reduction under suitable conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: Reaction products would vary depending on the reaction type, but could include oxidized or reduced analogs and substituted derivatives with altered electronic or steric properties.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating complex molecules. Researchers explore its derivatives for potential utility in materials science.
Biology and Medicine: Studies investigate its potential as a pharmacophore, a part of a molecule responsible for its biological action. It might interact with biological targets, suggesting uses in drug design and development.
Mechanism of Action
The compound may interact with biological macromolecules through a variety of mechanisms. Possible interactions include binding to enzymes or receptors, altering their function. Its aromatic and functional group-rich structure offers multiple points of interaction at the molecular level.
Comparison with Similar Compounds
Compared to structurally related compounds, 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out for its specific combination of functional groups and ring systems. Similar compounds might include other substituted dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, each differing in the nature and position of substituents:
3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: with phenyl instead of o-tolyl groups.
3-(4-(methylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: where the dimethylamino group is replaced with a methylamino group.
Conclusion
This compound is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse applications, from synthetic chemistry to potential medical uses, making it a subject of continued study and interest.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSZEJINJBVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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